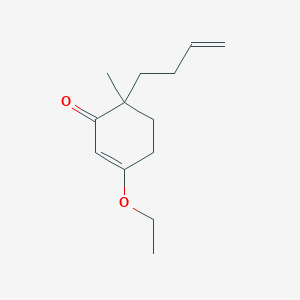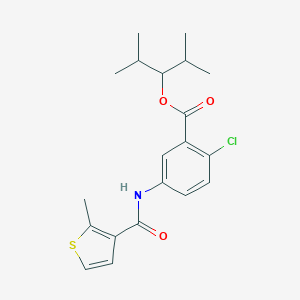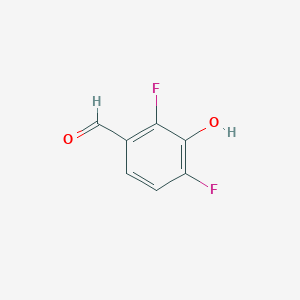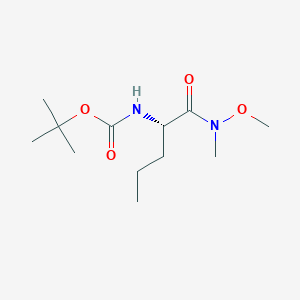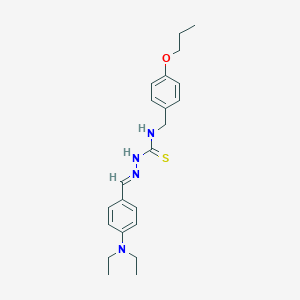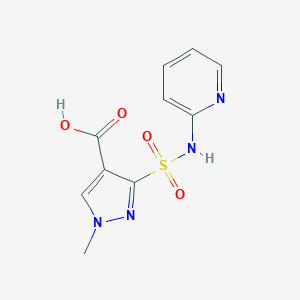
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- involves the inhibition of specific kinases, such as MEK1 and MEK2. These kinases are involved in the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation. By inhibiting these kinases, the compound can disrupt the signaling pathway and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- have been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and may have potential applications in cancer therapy. Additionally, the compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the primary advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- in lab experiments is its specificity for certain kinases. This allows researchers to selectively target specific pathways and study their effects. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research involving 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)-. One area of interest is the development of more potent and selective inhibitors of specific kinases. Additionally, the compound may have potential applications in the treatment of various inflammatory disorders, which could be explored further. Finally, the compound could be studied in combination with other therapies to determine its potential synergistic effects.
合成法
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- can be achieved through several methods. One of the most common methods is the condensation of 2-pyridineamine with 4-carboxypyrazole-1-acetic acid, followed by the addition of methylsulfonyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
科学的研究の応用
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- has been studied extensively for its potential applications in scientific research. One of its primary uses is as a tool for studying the mechanism of action of various enzymes and proteins. It has been found to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and differentiation.
特性
CAS番号 |
178880-01-8 |
|---|---|
製品名 |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- |
分子式 |
C10H10N4O4S |
分子量 |
282.28 g/mol |
IUPAC名 |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-6-7(10(15)16)9(12-14)19(17,18)13-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,13)(H,15,16) |
InChIキー |
QBSARDFFHHIJEM-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
正規SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
その他のCAS番号 |
178880-01-8 |
同義語 |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



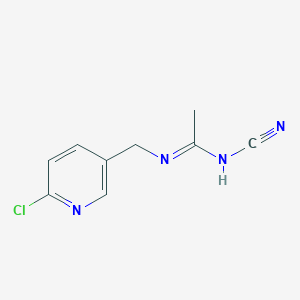
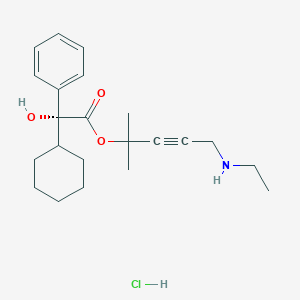
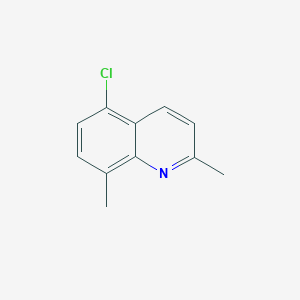

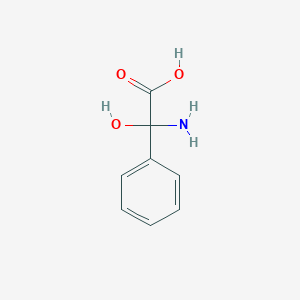
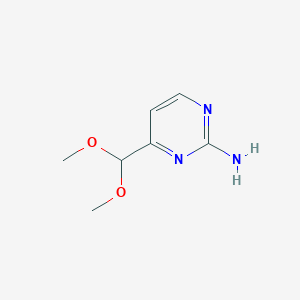
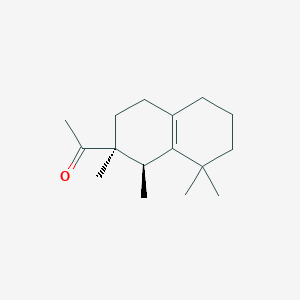
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
